BRN 5835751
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O8/c17-9-15(27,19-7-13(23)24)11(21)5-3-1-2-4-6-12(22)16(28,10-18)20-8-14(25)26/h1-3,5,19-20,27-28H,4,6-10,17-18H2,(H,23,24)(H,25,26)/b2-1+,5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCVFFEXLFTBT-NRNIAZNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(CN)(NCC(=O)O)O)C=CC=CC(=O)C(CN)(NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)C(CN)(NCC(=O)O)O)/C=C/C=C/C(=O)C(CN)(NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143673-93-2 | |
| Record name | Glycine, 1,1'-(1,8-dioxo-1,8-octanediyl)bis(glycyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143673932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Contextualization Within Relevant Chemical Compound Classes
BRN 5835751 is a multifaceted molecule that can be classified based on its distinct structural components. Primarily, it is a derivative of a dipeptide, specifically glycylglycine (B550881). One of its synonyms, 1,1'-(1,8-Dioxo-1,8-octanediyl)bis(glycylglycine), highlights the presence of two glycylglycine units linked by an eight-carbon chain. sci-hub.se This structure firmly places it within the family of peptide-based molecules.
Overview of Current Research Landscape Pertaining to Brn 5835751
Pioneering Synthetic Routes to the Core this compound Structure
The core structure of this compound is conceptualized as a dibenzo[c,f] numberanalytics.comwikipedia.orgthiazepine S,S-dioxide. This tricyclic system, consisting of a seven-membered heterocyclic ring containing sulfur and nitrogen atoms fused to two benzene (B151609) rings, forms the foundation for a variety of analogues. researchgate.net The synthesis of this core is a critical first step in the development of derivatives and has been the subject of considerable research.
Methodological Advances in Bicyclic Ring System Construction
The construction of the central seven-membered thiazepine ring is a key challenge in the synthesis of the this compound core. A prominent and effective method involves an intramolecular Friedel–Crafts acylation. thieme-connect.com This reaction typically starts from precursors like N-substituted 2-(phenylthio)phenylacetic acids, which are then oxidized to the corresponding sulfones. The subsequent cyclization, often promoted by a strong acid or dehydrating agent like polyphosphoric acid, forges the seven-membered ring.
Recent advancements have focused on improving the efficiency and regioselectivity of this ring closure. For instance, nickel-catalyzed intramolecular acetylene (B1199291) hydroarylation has emerged as a powerful technique to construct the dibenzo[c,f] numberanalytics.comwikipedia.orgthiazepine 5,5-dioxide skeleton. thieme-connect.comcolab.ws This method offers a ligand-free protocol that tolerates a variety of functional groups and provides the desired products in good to excellent yields. thieme-connect.comcolab.ws
Another innovative strategy involves the palladium-catalyzed tandem reaction of 1-bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylbenzenesulfonamides. researchgate.net This process is noteworthy for its efficiency, forming three new bonds and two rings, including the seven-membered sultam ring, in a single operation with excellent chemoselectivity and regioselectivity. researchgate.net
Diversification Strategies for this compound Analogues and Derivatives
Once the core bicyclic structure is established, diversification strategies are employed to generate a library of analogues. These modifications are crucial for exploring the structure-activity relationships of the compound class. Key areas of modification include the amide/sulfonamide moiety, the introduction of additional heterocyclic rings, and variations in substituent groups. chemistryviews.orgresearchgate.netacs.org
Amide Moiety and Sulfonamide Group Modifications
The sulfonamide nitrogen within the thiazepine ring is a primary site for derivatization. In the synthesis of tianeptine (B1217405) analogues, for example, the N-methyl group is often targeted for modification to block metabolic N-demethylation. acs.org Strategies include incorporating the nitrogen into a larger, bridged ring system. chemistryviews.orgrawdatalibrary.netresearchgate.net
Furthermore, the side chain attached to the core, which often contains an amide or carboxylic acid function, can be extensively modified. For instance, the heptanoic acid side chain of tianeptine can be altered in length or replaced with other functional groups. wikipedia.orgnih.gov Hybrid compounds have been synthesized by linking pharmacophores from other drugs, such as pregabalin (B1679071) or fluoxetine, to the tianeptine core via this side chain. nih.gov Three-component reactions involving isocyanides, dialkyl acetylenedicarboxylates, and sulfonamides have also been developed as an environmentally benign approach to create bifunctional sulfonamide-amide compounds. researchgate.net
Heterocyclic Ring System Introductions
A key strategy for creating novel analogues is the fusion or bridging of the core structure to introduce new heterocyclic rings. This can lead to significant changes in the molecule's three-dimensional shape and properties. Researchers have successfully synthesized tetracyclic and pentacyclic systems based on the dibenzo[c,f] numberanalytics.comwikipedia.orgthiazepine S,S-dioxide core. chemistryviews.orgresearchgate.netthieme-connect.com
One approach involves creating bridged derivatives by linking the sulfonamide nitrogen atom to a substituent at the C11 position of the tricycle. chemistryviews.orgrawdatalibrary.netresearchgate.net Using linkers like 2-bromoethanol (B42945) or 3-bromopropan-1-ol, new oxygen- or sulfur-containing rings can be formed. chemistryviews.org Another strategy involves the annulation of new rings onto the benzene portions of the core. For example, new heterocyclic systems such as indolo[1,7-bc] numberanalytics.comwikipedia.orgbenzothiazepines and 5,6-dihydroquino[1,8-bc] numberanalytics.comwikipedia.orgbenzothiazepines have been prepared from tianeptine analogues. researchgate.netthieme-connect.com These complex systems are often built upon key intermediates containing functional groups like hydroxyl or oxo moieties, which are suitable for further transformations. researchgate.netthieme-connect.com
Substituent Group Variations and Impact on Synthesis
The nature and position of substituents on the aromatic rings of the this compound core can significantly influence both the synthetic route and the properties of the final compound. For example, in the synthesis of 1,4-benzothiazepines, the electron-withdrawing or electron-donating nature of substituents on the ynamide precursor can affect reaction yields. acs.org
The table below illustrates how different substituents on a generalized core structure can impact synthetic outcomes.
| Substituent (R) | Position | Impact on Synthesis | Reference |
| Chlorine (Cl) | Aromatic Ring | Modifies electronic properties; starting material for many tianeptine syntheses. | |
| Bromine (Br) | Aromatic Ring | Can serve as a handle for cross-coupling reactions to introduce further diversity. | wikipedia.org |
| Methylthio (-SMe) | Aromatic Ring | Can be introduced to explore electronic and steric effects. | wikipedia.org |
| Cyclopropylmethyl | N-Sulfonamide | Can enhance metabolic stability compared to N-methyl. | researchgate.net |
| Phenyl | N-Sulfonamide | Influences the conformation and intermolecular interactions of the molecule. | nih.gov |
These variations allow for fine-tuning of the molecule's characteristics. The synthesis of these substituted analogues often requires bespoke reaction conditions to achieve optimal yields.
Optimization of Synthetic Reaction Conditions and Pathways
Optimizing reaction conditions is essential for making synthetic routes more efficient, cost-effective, and scalable. numberanalytics.com This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time. acs.orgscielo.br
For multi-step syntheses, such as those required for complex heterocyclic compounds, optimization is particularly critical. mit.edu Design of Experiments (DoE) is a systematic approach used to identify the most critical factors affecting a reaction and to find the optimal conditions. numberanalytics.comacs.org For example, in the synthesis of dihydrobenzofuran neolignans, optimization of the oxidant, solvent, and reaction time led to a significant increase in efficiency, reducing the reaction time from 20 hours to 4 hours without a loss in conversion or selectivity. scielo.br
Modern approaches to optimization often employ automated, robotic platforms and machine learning algorithms. mit.eduillinois.edu These systems can perform a large number of experiments and use the data to build predictive models that guide the discovery of optimal conditions. illinois.edu For example, closed-loop optimization, which combines robotic experimentation with machine learning, has been used to discover highly general reaction conditions for challenging cross-coupling reactions. illinois.edu Such data-rich experimentation, often incorporating in-line analysis techniques like FTIR and HPLC/MS, provides a deeper understanding of reaction kinetics and mechanisms, enabling more effective optimization. acs.orgmit.edu
The table below shows an example of reaction condition optimization for a hypothetical synthetic step.
| Parameter | Condition A | Condition B | Condition C (Optimized) | Outcome | Reference |
| Solvent | Dichloromethane | Benzene | Acetonitrile | Improved selectivity and "greener" process | scielo.br |
| Oxidant | Silver(I) Carbonate | Silver(I) Acetate | Silver(I) Oxide (0.5 equiv.) | Highest conversion rate | scielo.br |
| Temperature | Room Temp | 50 °C | Reflux | Increased reaction rate | scielo.br |
| Time | 20 h | 12 h | 4 h | Reduced side product formation | scielo.br |
This systematic approach ensures that synthetic pathways are not only scientifically sound but also practical for producing the target compounds in a reliable and efficient manner.
Stereoselective Synthesis Approaches for this compound Stereoisomers
A key challenge in the synthesis of molecules like this compound lies in the precise control of the relative and absolute stereochemistry of the multiple chiral centers. Modern organic synthesis has developed several powerful strategies to address this, including substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.
One potential approach involves the use of multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. For instance, a diastereoselective three-component synthesis of chiral vicinal diamines has been reported, which could be adapted to form the diamino portion of the this compound backbone. researchgate.net Such reactions often rely on chiral catalysts or auxiliaries to induce stereoselectivity.
Another powerful strategy is the use of iterative approaches, particularly for the construction of the polyketide-like chain. These methods involve the sequential addition of building blocks with high stereocontrol at each step. For example, iterative synthesis of 1,3-polyboronic esters has been shown to be a versatile method for creating polyketide motifs with full stereocontrol. chemrxiv.org This approach could potentially be employed to build the carbon backbone of this compound with the desired stereochemistry.
Furthermore, enzymatic and chemoenzymatic methods offer a high degree of stereoselectivity. The biosynthesis of reduced polyketides by modular polyketide synthases (PKSs) proceeds with exceptional stereocontrol, and these enzymatic systems can be harnessed for synthetic purposes. beilstein-journals.orgnih.gov While a full enzymatic synthesis of a non-natural product like this compound would be complex, individual enzymes or engineered PKS modules could be used to install specific stereocenters.
The stereoselective synthesis of vicinal diols is also a well-established field, with methods such as the Sharpless asymmetric dihydroxylation providing reliable access to enantiomerically enriched diols from alkenes. This reaction, or similar catalytic asymmetric dihydroxylation methods, could be employed to introduce the dihydroxy functionalities present in this compound.
The table below summarizes some general stereoselective methods that could be applicable to the synthesis of the key structural motifs found in this compound.
| Stereochemical Feature | Potential Synthetic Strategy | Key Advantages |
| Vicinal Diamines | Diastereoselective three-component reactions researchgate.netrsc.org | High convergency, rapid assembly of complexity. |
| Intramolecular cyclization of bistrichloroacetimidates acs.org | High regio- and stereoselectivity. | |
| Vicinal Diols | Catalytic asymmetric dihydroxylation (e.g., Sharpless) | High enantioselectivity, broad substrate scope. |
| Electrochemically driven syn-dihydroxylation acs.org | Avoids transition metal catalysts and external oxidants. | |
| Polyketide-like Backbone | Iterative synthesis using chiral building blocks chemrxiv.orgresearchgate.net | Modular approach, precise control over multiple stereocenters. |
| Biosynthesis using engineered Polyketide Synthases (PKSs) beilstein-journals.orgnih.gov | Exceptional stereocontrol, environmentally benign. |
Detailed Research Findings on Analogous Structures:
Research on the stereocontrolled synthesis of natural products with similar structural features provides a roadmap for tackling the synthesis of this compound stereoisomers. For example, the synthesis of harzialactone A and its stereoisomers was achieved with full control over its two stereogenic centers using a chiral building block approach and stereocontrolled reduction of a β-hydroxy ketone intermediate. researchgate.net This highlights the power of substrate control in achieving high diastereoselectivity.
In the context of diamino acid derivatives, homogeneous rhodium-catalyzed hydrogenation of olefinic glycine (B1666218) dimers has been shown to be an efficient route to diastereomerically pure, orthogonally protected diaminosuccinic acid derivatives. nih.gov The stereochemical outcome in this case is dependent on the geometry of the starting olefin.
The synthesis of perillaldehyde-based 3-amino-1,2-diol regioisomers utilized a stereoselective hydroxylation with an OsO4/NMO catalytic system to produce cis-vicinal aminodiols. mdpi.com The resulting diastereomers were separable by column chromatography, demonstrating a practical approach to obtaining stereochemically pure intermediates.
These examples from the literature underscore that a combination of different stereoselective methods would likely be required for a successful synthesis of a specific stereoisomer of this compound. A plausible strategy might involve the synthesis of key fragments with defined stereochemistry, followed by their convergent assembly. For instance, one fragment could be a stereodefined diamino-diol unit, while another could be the conjugated diene core. The coupling of these fragments would then complete the carbon skeleton, with the final stereochemistry being determined by the stereochemistry of the individual fragments and the stereoselectivity of the coupling reaction.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search for the chemical compound identified by the Beilstein Registry Number (BRN) 5835751, it has been determined that there is a significant lack of publicly available scientific literature pertaining to its specific structure-activity relationships, quantitative structure-activity relationship (QSAR) modeling, and stereochemical investigations.
The compound this compound is identified in the PubChem database as 2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid. nih.gov A Beilstein Registry Number serves as a unique identifier for compounds within the extensive Beilstein database. wikipedia.org
While the principles of structure-activity relationship (SAR) studies are well-established in medicinal chemistry for exploring how the chemical structure of a compound influences its biological activity, specific research detailing these relationships for analogues of this compound is not available in the public domain. gardp.orgcollaborativedrug.com Such studies are fundamental in the drug discovery process, guiding the modification of chemical structures to enhance efficacy and selectivity. nih.govrsc.org Similarly, there is no accessible research on the application of QSAR models or stereochemical SAR (S-SAR) to this particular compound.
Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested structure and content inclusions, as the necessary research findings, data tables, and specific analyses for this compound and its derivatives have not been published in accessible scientific journals or databases. The requested article sections presuppose a body of research that does not currently exist in the public domain for this specific compound.
Information regarding the chemical compound “this compound” is not available in the public domain, preventing the generation of a detailed scientific article as requested.
Extensive searches for "this compound" and its potential analogues within scientific databases and literature have yielded no specific information. Consequently, the requested article on the "Structure-Activity Relationship Studies of this compound Analogues," including computational approaches and in silico predictions, cannot be created.
The search results did provide general information on the methodologies mentioned in the query, such as:
Structure-Activity Relationship (SAR): This is a fundamental concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. gardp.orgcollaborativedrug.com SAR studies involve making chemical modifications to a compound to understand which structural features are crucial for its desired effects, such as enhancing antimicrobial activity or reducing toxicity. gardp.orgnih.gov
In Silico Bioactivity Prediction: This involves the use of computational models to predict the biological effects of chemical compounds. nih.govmdpi.comnih.gov These methods can accelerate the discovery of new drug candidates by screening large databases of molecules and prioritizing those with the highest likelihood of being active and having favorable pharmacokinetic properties. nih.govmdpi.com
Computational Approaches: Molecular docking and molecular dynamics simulations are examples of computational tools used to investigate the interactions between a compound and its biological target at the molecular level. nih.govnih.gov These techniques can help in understanding the mechanism of action and in designing more potent and selective molecules. nih.govnih.gov
While these principles are widely applied in drug discovery and chemical biology, their specific application to "this compound" cannot be detailed without accessible research data on this particular compound. Further investigation would require access to proprietary databases or unpublished research.
Biochemical and Molecular Mechanisms of Brn 5835751
Elucidation of Specific Receptor Antagonism by BRN 5835751
Further research would be required to ascertain if a different chemical entity possesses the combination of biological activities described in the initial request. At present, the compound this compound remains a chemical structure without a known biological function in the context of the requested article.
Proposed Molecular Mechanisms of Action for this compound-related Compounds
Cellular Membrane Integrity and Disruption
There is no available research data to suggest or detail the effects of this compound on the integrity or disruption of cellular membranes.
Investigation of Protein-Ligand Interactions
There is no available research data to describe or characterize the interactions between this compound and any protein targets.
Based on a comprehensive review of available scientific literature, there is no information regarding the pharmacological investigations of the chemical compound with Beilstein Registry Number (BRN) 5835751 in the specific preclinical models outlined in your request. Searches for research data on this particular compound in the context of allergic and inflammatory responses or antimicrobial properties did not yield any relevant findings.
Therefore, it is not possible to provide an article on the in vivo pharmacological models, including allergic rhinitis, conjunctivitis, and asthma, or the assessment of antimicrobial properties for this compound. Detailed research findings, data tables, and information on its efficacy or minimum inhibitory concentration are not available in the public domain based on the conducted searches.
Pharmacological Investigations of Brn 5835751 in Preclinical Models
Cytotoxicity Assessment in Cancer Cell Lines (In Vitro Preclinical)
The initial evaluation of a novel compound's potential as an anti-cancer agent typically involves assessing its cytotoxicity against a panel of human cancer cell lines. news-medical.net This in vitro approach provides crucial preliminary data on the compound's ability to inhibit cell growth or induce cell death. scielo.br The selection of cell lines is critical and should ideally represent a variety of tumor types to determine the breadth of the compound's activity. iiarjournals.org
A variety of assays are employed to measure cytotoxicity, each with its own mechanism and endpoint. scielo.br Common methods include colorimetric assays like the MTT and SRB assays, which measure metabolic activity and total protein content, respectively, as indicators of cell viability. scielo.br Fluorometric assays and dye exclusion assays are also widely used. scielo.br The choice of assay can be influenced by the compound's properties and the specific research question. scielo.br
The primary endpoint of these assays is often the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. scielo.br Lower IC50 values are indicative of higher potency. These studies are fundamental for identifying promising compounds that warrant further investigation in more complex preclinical models. iiarjournals.org
Table 1: Illustrative Cytotoxicity Data for a Hypothetical Compound This table presents example data and does not represent findings for an actual compound.
| Cancer Cell Line | Tumor Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 22.8 |
| HCT116 | Colon | 9.5 |
| SF-268 | CNS | 31.0 |
| OVCAR-3 | Ovarian | 18.7 |
Methodological Considerations for In Vitro Pharmacological Screening
The reliability and reproducibility of in vitro pharmacological screening are paramount for making sound decisions in the drug discovery process. nih.gov Several factors must be carefully considered to ensure the quality and validity of the data generated. iiarjournals.org
One of the most critical aspects is the use of authenticated and contamination-free cell lines. iiarjournals.org Mycoplasma contamination, for instance, is a common issue that can significantly alter cellular physiology and lead to erroneous results. iiarjournals.org Therefore, routine testing for such contaminants is essential. iiarjournals.org
The experimental design itself requires careful planning. This includes determining the appropriate range of compound concentrations to test, the duration of exposure, and the selection of appropriate positive and negative controls. iiarjournals.org The physical and chemical properties of the test compound, such as its solubility and stability in the culture medium, must also be taken into account, as these can affect its effective concentration. nih.gov Furthermore, recognizing the limitations of two-dimensional (2D) cell culture is important, as these models may not fully recapitulate the complex microenvironment of a tumor in vivo. news-medical.net While 2D cultures are valuable for initial high-throughput screening, three-dimensional (3D) culture models are increasingly being used to better mimic the physiological environment. news-medical.net
To address the need for standardized and high-quality in vitro data, the Organisation for Economic Co-operation and Development (OECD) has published guidance on Good In Vitro Method Practices (GIVIMP). oecd.org GIVIMP provides a framework of best practices for laboratories to follow when conducting in vitro studies, aiming to enhance the reliability and integrity of the data. iivs.org
The GIVIMP guidance covers ten key areas:
Roles and Responsibilities
Quality Considerations
Facilities
Apparatus, Material, and Reagents
Test Systems
Test and Reference/Control Items
Standard Operating Procedures (SOPs)
Performance of the Method
Reporting of Results
Storage and Retention of Records and Materials oecd.org
Adherence to GIVIMP principles helps to ensure that data generated from in vitro methods are robust, reproducible, and fit for purpose, which is particularly crucial when these data are intended for regulatory submissions. oecd.org The implementation of GIVIMP can be tailored to the specific needs of a laboratory, from a single method to the entire facility's operations. iivs.org This flexible approach encourages broader adoption of quality standards in in vitro research. iivs.org
Advanced Analytical Methodologies for Brn 5835751 Research
Chromatographic Techniques for Compound Characterization and Purity Assessment
Searches for established methods for the separation and purity assessment of BRN 5835751 using chromatographic techniques did not yield any specific protocols or applications.
High-Performance Liquid Chromatography (HPLC) Method Development and Application
No literature detailing the development or application of HPLC methods for the analysis of this compound could be located. This includes a lack of information on stationary phases, mobile phase compositions, gradient or isocratic elution conditions, and detection parameters.
Gas Chromatography (GC) Applications in this compound Analysis
Information regarding the use of Gas Chromatography for the analysis of this compound is not available. Given the compound's molecular weight and polarity, derivatization would likely be necessary for GC analysis, but no such methods have been described.
Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution
There is no published research on the use of Supercritical Fluid Chromatography for the chiral separation of any potential enantiomers of this compound.
Spectroscopic and Binding Analysis for Structural Elucidation and Interaction Studies
Details on the spectroscopic properties and binding analysis of this compound are absent from publicly accessible sources.
UV-VIS Spectroscopy and Light Obscuration Methods
The UV-VIS absorption spectrum and data from light obscuration methods for this compound have not been published.
Mass Spectrometry (LC-MS/MS) for Structural Analysis
While the molecular formula (C16H26N4O8) is known, specific studies employing LC-MS/MS for the structural analysis or fragmentation pathways of this compound are not documented in the available literature. chemicalbook.com
Compound Name Table
| Beilstein Registry Number (BRN) | IUPAC Name | CAS Number |
| 5835751 | 2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid | 143673-93-2 |
Immunoassays and Biosensors for Target Binding (e.g., ELISA, Octet)
In the realm of pharmaceutical research, understanding the binding characteristics of a compound to its biological target is fundamental. Immunoassays and biosensors are powerful tools for this purpose, offering high sensitivity and specificity.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for quantifying small molecules such as peptides, hormones, and vitamins. assaygenie.com This technique relies on the specific binding between an antibody and its antigen. tandfonline.com For small molecule analysis, a competitive ELISA format is often employed. In this setup, the sample compound competes with a labeled version of the compound for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the small molecule in the sample. ELISA is valued for its robustness and high-throughput capabilities, though it can be time-consuming and may require the development of specific antibodies. tandfonline.commdpi.com
Biolayer Interferometry (BLI) , often recognized by the Octet system, is a label-free biosensor technology that provides real-time analysis of biomolecular interactions. sartorius.com It measures the change in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate. gatorbio.com This technique is highly versatile and can be used to study a wide range of interactions, including those between proteins and small molecules. sartorius.comnews-medical.net A key advantage of BLI is its ability to work with crude samples, minimizing the need for extensive sample preparation. gatorbio.com This makes it particularly useful in early drug discovery for high-throughput screening and kinetic characterization of lead compounds. sartorius.comcreative-biolabs.com
| Feature | ELISA | Biolayer Interferometry (Octet) |
| Principle | Enzyme-based colorimetric or fluorescent detection of antigen-antibody binding. | Real-time measurement of changes in light interference due to molecular binding on a biosensor surface. gatorbio.com |
| Labeling | Requires labeled antigens or antibodies. | Label-free, analyzing unmodified biomolecules. sartorius.com |
| Sample Type | Typically requires purified samples. | Compatible with crude and complex samples. gatorbio.com |
| Throughput | High-throughput capabilities. | Well-suited for high-throughput applications with parallel processing. gatorbio.com |
| Information | Primarily provides quantification. | Provides real-time kinetics (association and dissociation rates), affinity, and concentration data. sartorius.com |
| Application | Quantification of small molecules, hormones, and peptides. assaygenie.com | Drug discovery, kinetic analysis, fragment screening. news-medical.netcreative-biolabs.com |
Electrophoretic Methods for Purity and Heterogeneity Analysis
Electrophoretic methods are powerful analytical techniques for assessing the purity and heterogeneity of pharmaceutical compounds. Capillary electrophoresis (CE) has emerged as a significant alternative and complementary technique to high-performance liquid chromatography (HPLC) in pharmaceutical analysis. nih.govceu.es
CE offers several advantages, including high separation efficiency, short analysis times, low consumption of samples and reagents, and consequently, lower operational costs. researchgate.net This makes it an environmentally friendly or "green" chemistry option. researchgate.net
In the context of pharmaceutical quality control, CE is particularly valuable for:
Purity Determination: CE can effectively separate the active pharmaceutical ingredient (API) from its impurities, including process-related impurities and degradation products. ceu.es
Chiral Separations: The determination of enantiomeric purity is a common application of CE in pharmaceutical research. lumexinstruments.com Chiral selectors, such as cyclodextrins, can be added to the running buffer to facilitate the separation of enantiomers. nih.govmdpi.com
Heterogeneity Analysis: For larger molecules like proteins, capillary isoelectric focusing (CIEF) can be used to separate isoforms with different isoelectric points, providing insights into post-translational modifications and degradation. lumexinstruments.com
Development and Validation of Analytical Procedures for Pharmaceutical Compounds
The development and validation of analytical procedures are critical to ensure the quality, safety, and efficacy of pharmaceutical products.
ICH Q14 Guidelines for Analytical Procedure Development
The International Council for Harmonisation (ICH) Q14 guideline provides a framework for the science and risk-based development of analytical procedures. acdlabs.comgmp-compliance.org It complements the ICH Q2(R2) guideline on the validation of analytical procedures. gmp-compliance.org The ICH Q14 guideline outlines two approaches to analytical procedure development: the minimal (or traditional) approach and the enhanced approach. acdlabs.compremier-research.com
The enhanced approach incorporates Quality by Design (QbD) principles, including:
Analytical Target Profile (ATP): This defines the performance requirements for the analytical method. premier-research.combiobostonconsulting.com
Risk Assessment: This identifies and mitigates risks that could impact method performance. biobostonconsulting.com
Design of Experiments (DoE): This allows for a systematic and robust optimization of the analytical method. biobostonconsulting.com
Method Optimization for Conversion, Selectivity, and Impurity Profiling
Method optimization is a crucial step in developing a reliable analytical procedure for impurity profiling. The goal is to achieve adequate separation and quantification of all potential impurities.
Key aspects of method optimization include:
Column and Phase Screening: For chromatographic methods, a variety of columns with different selectivities are screened to find the most suitable stationary phase. chromatographyonline.comdiva-portal.org
Mobile Phase Optimization: The composition of the mobile phase, including pH and organic modifiers, is optimized to achieve the desired selectivity and resolution. chromatographyonline.comdiva-portal.org
Instrumental Parameter Optimization: Parameters such as temperature, flow rate, and gradient slope are fine-tuned using a Design of Experiments (DoE) approach to identify the optimal conditions. nih.gov
A well-optimized method will be robust, meaning it is insensitive to small variations in analytical parameters, and will provide accurate and precise results for the quantification of impurities.
Method Transfer Protocols in Research and Development
Analytical method transfer (AMT) is the documented process of qualifying a receiving laboratory to use an analytical method developed by a sending laboratory. sciencepharma.com This is a regulatory requirement to ensure that the method performs consistently across different sites. contractpharma.com
A successful AMT is facilitated by a comprehensive method transfer protocol, which should include:
Objective and Scope: Clearly defined purpose and extent of the transfer. medfilesgroup.com
Roles and Responsibilities: Delineation of the duties of the sending unit (SU) and the receiving unit (RU). medfilesgroup.comwho.int
Materials and Methods: Detailed description of the analytical procedure, equipment, and reference standards. who.int
Experimental Design and Acceptance Criteria: A predefined plan for the transfer studies, including the number of samples and the criteria for success. sciencepharma.comwho.int
Common approaches to method transfer include comparative testing, where both laboratories analyze the same samples, and covalidation, where the receiving laboratory participates in the method validation. sciencepharma.com Clear communication and collaboration between the sending and receiving laboratories are essential for a successful transfer. contractpharma.com
| Step in Method Transfer | Key Considerations |
| Pre-transfer Activities | Sharing of the analytical method, validation reports, and any known issues. Holding a kick-off meeting between the sending and receiving units. contractpharma.com |
| Method Transfer Protocol | A comprehensive document outlining the objective, scope, responsibilities, experimental design, and acceptance criteria. medfilesgroup.comwho.int |
| Execution | The receiving unit performs the analysis according to the protocol. Any deviations are documented and investigated. |
| Method Transfer Report | A summary of the results, a comparison against the acceptance criteria, and a final conclusion on the success of the transfer. medfilesgroup.com |
Table of Compound Names
| Name | Type |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Analytical Technique |
| Biolayer Interferometry (Octet) | Analytical Technique |
| Capillary Electrophoresis (CE) | Analytical Technique |
| Capillary Isoelectric Focusing (CIEF) | Analytical Technique |
| High-Performance Liquid Chromatography (HPLC) | Analytical Technique |
| ICH Q14 | Guideline |
| ICH Q2(R2) | Guideline |
No Information Found for Chemical Compound this compound
Despite a comprehensive search of scientific databases and computational chemistry literature, no information was found for the chemical compound designated as "this compound."
Numerous search queries were executed to locate theoretical and computational research pertaining to this specific compound. These searches included terms such as "quantum mechanical calculations," "density functional theory," "molecular dynamics simulations," "molecular docking," and "ADME prediction" in conjunction with the identifier "this compound."
Consequently, it is not possible to provide the requested article with detailed research findings, data tables, or an analysis based on the provided outline. The complete absence of any scientific mention of "this compound" in the public domain prevents the generation of an accurate and informative article on its theoretical and computational properties.
Theoretical and Computational Research on Brn 5835751
Application of Machine Learning and Artificial Intelligence in BRN 5835751 Research
Following a comprehensive search of publicly available scientific literature and research databases, no specific studies were identified that detail the application of machine learning (ML) or artificial intelligence (AI) in the research of the chemical compound "this compound."
Computational chemistry and theoretical research are broad fields that increasingly leverage ML and AI to accelerate drug discovery and development. These advanced computational techniques are applied to various stages, including large-scale molecular docking, molecular dynamics simulations, and free energy calculations to predict the interaction between small molecules and protein targets. Research initiatives, such as the RAS Initiative, utilize these computational tools to screen vast libraries of molecules against therapeutic targets. However, specific examples or published research detailing the use of such sophisticated algorithms for the analysis or prediction of properties of this compound are not present in the available information.
While the infrastructure and expertise for applying ML and AI in chemical and biological research are well-established in many research institutions, there is no evidence to suggest that these methods have been specifically applied to this compound and the results made publicly available.
Target Identification and Validation Research for Brn 5835751
Methodologies for Identifying Biological Targets of Small Molecules
The journey to identify a small molecule's target, a process often referred to as target deconvolution, can be approached through a variety of experimental and computational strategies. nih.gov These methods can be broadly categorized into direct approaches, which measure the physical interaction between a compound and its target, and indirect approaches, which infer the target based on the cellular response to the compound. drughunter.com A multi-faceted approach, often combining several of these techniques, is typically required to confidently identify and validate a biological target. broadinstitute.org
Proteomic Profiling and Expression Analysis
Proteomic approaches aim to identify the protein targets of small molecules by analyzing changes in the proteome upon compound treatment. These methods can provide a global and unbiased view of a compound's interactions. frontiersin.org
Expression Proteomics: This method compares the protein expression profiles of cells or tissues treated with a small molecule to untreated controls. nih.gov Techniques like two-dimensional gel electrophoresis (2-DE) or more advanced mass spectrometry (MS)-based methods are used to identify proteins that are differentially expressed. frontiersin.org An upregulation or downregulation of specific proteins can suggest the pathway, if not the direct target, affected by the compound. nih.gov
Post-Translational Modification (PTM) Analysis: Many drugs function by altering the PTM status of their target proteins. Proteomic methods can be used to map these changes, such as phosphorylation, on a global scale, providing insights into the signaling pathways modulated by the small molecule. nih.gov
Transcriptomic Signature Analysis and Gene Module Pairs
Transcriptomic analysis provides a snapshot of the changes in gene expression within a cell in response to a small molecule. The underlying principle is that compounds with similar mechanisms of action will induce similar gene expression signatures. nih.govplos.org
Connectivity Mapping: The Connectivity Map (CMap) and similar resources like the Library of Integrated Network-based Cellular Signatures (LINCS) contain vast databases of gene expression profiles from cells treated with a wide array of small molecules and genetic perturbations. plos.org By comparing the transcriptomic signature of a novel compound to these databases, researchers can generate hypotheses about its mechanism of action and potential targets. broadinstitute.orgplos.org
Inverse Signature Method: This approach is based on the premise that a therapeutic compound should reverse the gene expression changes associated with a disease state. oup.com By comparing the transcriptomic signature of a compound with disease-specific signatures, potential therapeutic targets can be identified. oup.comnih.gov
Gene Module Analysis: Rather than focusing on individual genes, this method analyzes the impact on co-regulated gene modules or pathways. This can provide a more robust and interpretable signal of a compound's biological effects. oup.com
| Transcriptomic Approach | Principle | Application in Target ID |
| Connectivity Mapping | Compares the gene expression signature of a novel compound to a reference database of signatures from known perturbations. plos.org | Generates hypotheses about the compound's mechanism of action and targets. broadinstitute.org |
| Inverse Signature Analysis | Identifies compounds that induce a transcriptomic signature opposite to that of a disease state. oup.com | Predicts therapeutic targets by reversing disease-associated gene expression. oup.comnih.gov |
| Gene Set Enrichment Analysis (GSEA) | Determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states. oup.com | Identifies pathways and biological processes affected by the compound. |
In Situ Methods for Small Molecule-Protein Interaction
In situ methods aim to detect the direct interaction between a small molecule and its protein target within the complex and native environment of a living cell. nih.govresearchgate.net This is crucial as it avoids potential artifacts that can arise from working with cell lysates.
Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP): These label-free methods are based on the principle that the binding of a small molecule stabilizes its target protein against thermal denaturation. nih.gov In CETSA, cells are treated with the compound, heated to various temperatures, and the soluble fraction of a specific protein is detected, often by Western blotting. TPP extends this concept to the entire proteome using quantitative mass spectrometry, allowing for an unbiased, proteome-wide survey of target engagement. nih.govfrontlinegenomics.com
Photoaffinity Labeling (PAL): This technique involves modifying the small molecule with a photoreactive group and a reporter tag. researchgate.net Upon UV irradiation, the photoreactive group forms a covalent bond with the interacting protein, allowing for its subsequent identification via the reporter tag. researchgate.netmdpi.com
Chemical Proteomics (Probe-Based and Probe-Free Strategies)
Chemical proteomics is a powerful and widely used approach for target identification that utilizes chemical probes to enrich and identify protein targets from complex biological samples. nih.govmdpi.com It can be broadly divided into probe-based and probe-free strategies.
Probe-Based Strategies:
Affinity-Based Chemoproteomics: This is a classic approach where a small molecule is immobilized on a solid support (like beads) to "pull down" its binding partners from a cell lysate. nih.govrsc.orgtechnologynetworks.com The captured proteins are then identified by mass spectrometry.
Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. mdpi.comnih.gov This method provides information not only on target binding but also on the functional state of the target enzymes. nih.govrsc.org Competitive ABPP, where the unlabeled compound of interest competes with a broad-spectrum probe, is a powerful variation for target discovery. rsc.org
Probe-Free (Label-Free) Strategies: These methods avoid the need to chemically modify the small molecule, which can sometimes alter its biological activity. drughunter.com
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that small molecule binding can protect a target protein from proteolysis. nih.gov In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be less degraded and can be identified by gel electrophoresis or mass spectrometry. nih.gov
Stability of Proteins from Rates of Oxidation (SPROX): SPROX measures changes in the stability of proteins against chemical denaturation followed by oxidation of methionine residues. drughunter.comnih.gov Compound binding alters the protein's stability, which is reflected in the rate of oxidation and measured by quantitative proteomics. drughunter.com
High-Throughput Screening for Target Discovery
High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds against a specific biological target. bmglabtech.comwikipedia.org While often used to find "hits" for a known target, HTS can also be adapted for target discovery. ox.ac.ukevotec.com
Phenotypic Screening: This approach involves screening large compound libraries for their ability to produce a desired phenotypic change in cells or organisms, without a priori knowledge of the target. evotec.com Once active compounds are identified, the various target deconvolution methods described above are employed to identify their molecular targets. ucl.ac.uk
Biochemical Screening: If there is a hypothesis about the class of target (e.g., kinases, proteases), a compound can be screened against a panel of purified proteins from that class to identify direct interactions. ucl.ac.uk
The identification of a small molecule's biological target is a multifaceted endeavor that is central to modern drug discovery and chemical biology. The absence of public data on "BRN 5835751" underscores the proprietary nature of much of this research. However, the diverse and powerful array of methodologies available, from genetic and proteomic approaches to transcriptomic analysis and high-throughput screening, provides a robust toolkit for researchers. The convergence of these techniques, particularly the integration of CRISPR-based functional genomics with advanced mass spectrometry and computational biology, continues to accelerate our ability to unravel the complex interactions between small molecules and the cellular machinery they modulate. This foundational understanding is indispensable for the rational design of safer and more effective medicines.
No Information Found for Chemical Compound this compound
Following a comprehensive search of available scientific and academic resources, no specific information or research data could be found for the chemical compound designated as “this compound.” Consequently, it is not possible to generate an article on its target identification and validation research as requested.
The search for data pertaining to this compound across various scientific databases and research articles did not yield any results related to its biological targets, genetic validation studies, pharmacological modulation, or off-target effects. General methodologies for these research areas are well-documented, but their specific application to this compound is not present in the available literature.
This includes a lack of information on:
Target Identification: No identified biological targets for this compound.
Genetic Validation: No studies utilizing techniques like CRISPR to validate potential targets of this compound.
Pharmacological Validation: No information on the use of selective modulators to probe the compound's mechanism of action.
In Vitro Models: No published research on the use of advanced in vitro models to assess the relevance of any targets for this compound.
Antibody-based Characterization: No data on the use of antibodies to characterize or validate targets related to this compound.
Off-Target Effects and Polypharmacology: No studies elucidating the off-target profile or polypharmacological nature of this compound.
Without any foundational research on this specific compound, the generation of a scientifically accurate and informative article as per the provided outline is not feasible.
Future Research Directions for Brn 5835751
Exploration of Novel Synthetic Pathways and Derivative Scaffolds
Following the establishment of a reliable synthetic method, the focus could shift to the creation of a library of derivative scaffolds. By systematically modifying the functional groups of the BRN 5835751 molecule, researchers could explore the structure-activity relationships (SAR). This would involve creating analogs with variations in chain length, functional group substitutions, and stereochemical configurations to identify key structural motifs responsible for any potential biological activity.
Advanced Structural Characterization of this compound-Target Complexes
A crucial step in understanding the potential biological role of this compound would be the identification of its molecular targets. High-throughput screening methods, such as affinity chromatography or proteomic approaches, could be employed to identify proteins or other biomolecules that interact with the compound.
Once a biological target is identified, advanced structural characterization techniques would be paramount. X-ray crystallography and cryogenic electron microscopy (cryo-EM) could be utilized to determine the three-dimensional structure of this compound in complex with its target. This structural information would provide invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding affinity and selectivity of the compound.
Development of Predictive Models for Efficacy and Selectivity
In conjunction with the synthesis of derivatives and structural studies, the development of computational models could significantly accelerate the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) models could be built using data from the library of synthesized analogs to correlate specific structural features with observed biological activity.
Furthermore, molecular docking and molecular dynamics simulations could be used to create predictive models for the efficacy and selectivity of this compound and its derivatives. These in silico models would allow researchers to virtually screen large numbers of potential analogs and prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources.
Integration of Multi-Omics Data in Mechanism of Action Studies
To gain a comprehensive understanding of the cellular effects of this compound, a multi-omics approach would be highly beneficial. This would involve treating cells or model organisms with the compound and then analyzing the global changes in the transcriptome (RNA sequencing), proteome (mass spectrometry-based proteomics), and metabolome (metabolomics).
By integrating these large datasets, researchers could construct a detailed picture of the signaling pathways and metabolic processes that are modulated by this compound. This systems-level approach would be instrumental in elucidating its mechanism of action and identifying potential biomarkers for its activity.
Application of AI and Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate various stages of drug discovery and development. For a novel compound like this compound, AI algorithms could be trained on the data generated from the aforementioned research activities.
For instance, ML models could be developed to predict the biological activity of virtual compounds, suggest novel synthetic routes, or analyze complex multi-omics data to identify novel drug targets and mechanisms of action. The application of these advanced computational tools could significantly shorten the timeline for translating initial discoveries into potential therapeutic applications.
Q & A
Q. How to apply mixed-methods frameworks to explore mechanistic and phenomenological aspects of this compound?
- Methodological Answer : Integrate quantitative data (e.g., binding affinity measurements) with qualitative observations (e.g., electron microscopy of cellular changes). Use triangulation to reconcile datasets, ensuring thematic consistency. For example, pair transcriptomics with behavioral assays in model organisms. Frame findings using hypothesis-evidence matrices to highlight convergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
